molecular formula C29H36Cl3N3OS B3854593 10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride

10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride

Cat. No. B3854593
M. Wt: 581.0 g/mol
InChI Key: RFXSRUBGEVUGST-UHFFFAOYSA-N
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Description

“10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride” is a heterocyclic organic compound . It is also known by other synonyms such as Adapiprazine, CID62872, and 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine . The IUPAC name for this compound is 10-[3-[4-(2-adamantyl)piperazin-1-yl]propyl]-2-chlorophenothiazine .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, phenothiazine derivatives are generally synthesized through a variety of methods . For example, a modified and improved method was followed for the synthesis of similar phenothiazine derivatives by hydrogen peroxide oxidation .


Molecular Structure Analysis

The molecular weight of this compound is 494.134 g/mol and its molecular formula is C29H36ClN3S . The canonical SMILES representation is C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 635.4ºC at 760 mmHg and a flash point of 338.1ºC . Its density is 1.234g/cm³ . It has 3 H-Bond acceptors and 0 H-Bond donors .

Future Directions

Phenothiazine derivatives, including this compound, have a wide range of applications in medicinal chemistry . Future research could focus on exploring new synthesis methods, investigating its mechanism of action in more detail, and evaluating its potential uses in various fields.

properties

IUPAC Name

3-[4-(2-adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN3OS.2ClH/c30-23-5-6-27-25(18-23)33(24-3-1-2-4-26(24)35-27)28(34)7-8-31-9-11-32(12-10-31)29-21-14-19-13-20(16-21)17-22(29)15-19;;/h1-6,18-22,29H,7-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSRUBGEVUGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5C6CC7CC(C6)CC5C7.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Adamantyl)piperazin-1-yl]-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride
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10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride
Reactant of Route 3
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10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride
Reactant of Route 5
10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride
Reactant of Route 6
10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-chloro-10H-phenothiazine dihydrochloride

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